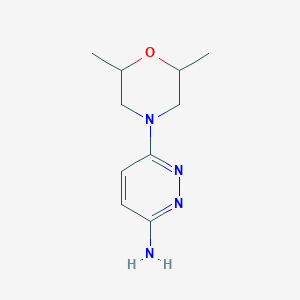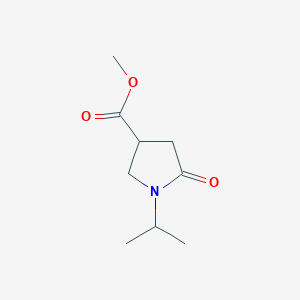
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate
Descripción general
Descripción
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a compound that falls within the category of pyrrolidine derivatives. These compounds are of significant interest due to their presence in various biologically active molecules and their utility in synthetic organic chemistry as intermediates for the synthesis of a wide range of heterocyclic compounds.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates has been reported using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, catalyzed by a FeCl2/Et3N binary system . Another approach for synthesizing related pyrrolidine derivatives involves the Michael addition of dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate to primary amines . Additionally, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been achieved through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques. For example, the stereochemistry of certain pyrrolidine derivatives has been characterized by single-crystal X-ray diffraction studies . The conformation and steric effects of substituents on the pyrrolidine ring can significantly influence the reactivity and physical properties of these compounds .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions, as seen with the reaction of pyrylium salts with methylamine or ethylamine . The reactivity of these compounds can also be tailored for specific transformations, such as the cationic polymerization of isobutene or the preparation of a-methylene-β-lactams .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as their acid dissociation constants, can be determined experimentally. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents. For instance, some methyl pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity, indicating their potential as antimicrobial agents .
Aplicaciones Científicas De Investigación
Inhibition in Sterol Biosynthesis
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate has been studied for its effects on sterol biosynthesis. For example, a compound closely related to it, 2-Isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine carboxylate methyl chloride, has been found to inhibit the incorporation of C-mevalonate into sterols in tobacco and rat liver preparations, leading to the accumulation of squalene-2,3-epoxide, an intermediate in sterol biosynthesis (Douglas & Paleg, 1972).
Synthesis and Antioxidant Activity
Research has also explored the synthesis of various derivatives of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate and their antioxidant properties. A study synthesized a series of novel derivatives containing various substituents and tested their antioxidant activities. Some compounds exhibited potent antioxidant activities, surpassing that of known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Role in Organic Synthesis
This chemical has significant applications in the field of organic synthesis. For instance, it serves as an intermediate in the synthesis of complex molecules. One study presented an efficient synthesis of a novel class of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, showcasing its versatility as an intermediate (Beji, 2015).
Reaction Mechanisms and Structural Analysis
In the realm of reaction mechanisms and structural analysis, this compound has been instrumental. Studies have investigated its behavior in various chemical reactions, such as the pyrroledione-pyrroledione recyclization under the action of arylamines, demonstrating the complexity of its reactions and the importance of its structural characterization (Silaichev et al., 2010).
Safety And Hazards
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is classified as having acute toxicity, oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
methyl 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDZQKXBBVWZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606291 | |
| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate | |
CAS RN |
59857-84-0 | |
| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




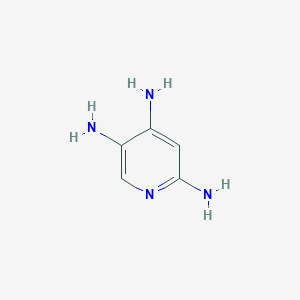
![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)
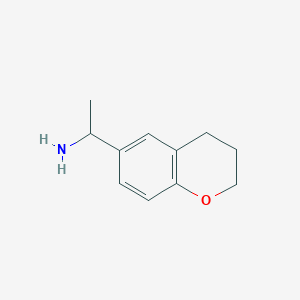
![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)
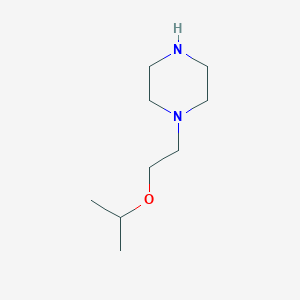


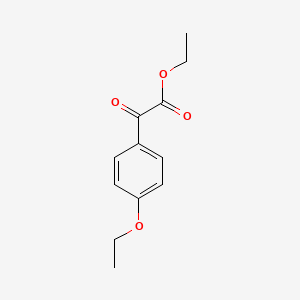

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)
